N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(2)13-25(23,24)16-8-10-20(11-9-16)17(21)12-19-18(22)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBLCWFTQIYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the piperidine derivative with benzoyl chloride to form the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its cytotoxic and anti-angiogenic effects.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide is unique due to its specific structural features, such as the isobutylsulfonyl group and the piperidine ring, which confer distinct chemical and biological properties .
Biological Activity
N-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 391.5 g/mol
- CAS Number : 1797837-28-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : The compound shows potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Gefitinib | Quinazoline derivative | EGFR inhibitor |
| Erlotinib | Quinazoline derivative | Anticancer agent |
| Lapatinib | Quinazoline derivative | HER2/EGFR inhibitor |
| 4(3H)-Quinazolinone derivatives | Various substitutions | Antimicrobial and anticancer activities |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
- Signal Transduction Modulation : It may interfere with signaling pathways that promote tumor growth.
Case Studies
-
Antitumor Efficacy in Lung Cancer Models :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 6.75 µM in 2D assays. Further testing indicated reduced efficacy in 3D models, suggesting a need for structural optimization for improved selectivity and potency.
-
Antimicrobial Activity Assessment :
- The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated notable antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Discussion
The unique structural features of this compound, particularly the piperidine and isobutylsulfonyl groups, likely enhance its selectivity for biological targets compared to other derivatives. This specificity may lead to reduced off-target effects, making it a promising candidate for further development in cancer therapy and antimicrobial applications.
Q & A
Q. What role does the isobutylsulfonyl group play in modulating the compound’s bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with alternative sulfonyl groups (e.g., methylsulfonyl or phenylsulfonyl) and compare potency in functional assays .
- Crystallography : Co-crystallize the compound with its target to visualize sulfonyl group interactions (e.g., hydrogen bonds with Lys123 in HDAC6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
